molecular formula C10H9F3O2S B2666233 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid CAS No. 19372-88-4

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid

Cat. No.: B2666233
CAS No.: 19372-88-4
M. Wt: 250.24
InChI Key: YTRPSOXYQRRQTR-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid (C10H9F3O2S) is a high-purity organic compound supplied for research and development purposes. This molecule features a propanoic acid chain linked via a sulfanyl (thioether) bridge to a 4-(trifluoromethyl)phenyl ring. The presence of the trifluoromethyl group, a prominent motif in modern chemistry, significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in various research fields . This compound serves as a versatile building block in organic and medicinal chemistry. Researchers utilize it in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The sulfanyl bridge offers a point for further functionalization, while the carboxylic acid group allows for amide coupling or salt formation. The trifluoromethyl group is a key pharmacophore found in numerous FDA-approved drugs, known for enhancing biological activity and selectivity through its strong electron-withdrawing nature and influence on bioavailability . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPSOXYQRRQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenylthiol with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition: The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition. Studies suggest that compounds with similar structures exhibit inhibitory effects on various enzymes involved in disease processes.
  • Therapeutic Potential: Research indicates that this compound may possess anti-inflammatory and anticancer properties. For instance, it has been studied for its ability to modulate signaling pathways related to cell proliferation and apoptosis, enhancing the efficacy of anticancer agents in preclinical trials.

2. Material Science

  • Functional Materials Development: The unique structural features of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid make it a candidate for developing advanced materials. Its ability to self-assemble and form specific interactions can be harnessed in creating novel materials with tailored properties.
  • Synthesis of Organic Compounds: This compound serves as an important reagent in organic synthesis, facilitating the creation of various derivatives that may have distinct biological activities or material properties.

3. Agriculture

  • Agrochemical Applications: The compound's biological activity extends to agricultural applications, where it can be used in developing new agrochemicals aimed at pest control or enhancing crop resistance against diseases .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundTrifluoromethyl group, sulfanyl linkagePotential enzyme inhibitor, anti-inflammatoryVersatile applications across multiple fields
3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acidAmino group, trifluoromethyl phenylAntimicrobialLacks sulfanyl structure
4-(Trifluoromethyl)phenylthiolThiol group, trifluoromethylAntioxidantSimpler structure without propanoic acid

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound by assessing its effects on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways. This suggests potential for further development as an anticancer therapeutic agent.

Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory properties of similar compounds revealed that those containing sulfanyl groups exhibited significant inhibition against target enzymes involved in metabolic pathways. This highlights the potential application of this compound in drug design targeting specific enzyme systems.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on the Phenyl Ring
  • Trifluoromethyl vs. Methoxy/Dimethoxy Groups: 3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid () features a dimethoxy-substituted phenyl ring. Methoxy groups are electron-donating, reducing the acidity of the propanoic acid compared to the -CF₃ group in the target compound. This difference impacts solubility and reactivity . 3-[4-(Trifluoromethyl)phenyl]propanoic acid () lacks the sulfanyl linker but shares the -CF₃ substituent. Its crystal structure reveals O–H⋯O hydrogen-bonded dimers, a feature likely altered in the target compound due to the sulfanyl group’s steric and electronic effects .
Linker Group Variations
  • Sulfanyl (-S-) vs. Amino-Thiazole Linkers: 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid () replaces the sulfanyl group with an amino-thiazole linker.
  • Direct Linkage (No Sulfanyl): 3-[4-(Trifluoromethyl)phenyl]propanoic acid () lacks a linker, resulting in a shorter molecular backbone. This structural simplicity may favor crystallinity but reduce conformational flexibility compared to the target compound .

Physicochemical Properties

Compound Name Molecular Weight Substituent Linker Group Key Properties
3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid 280.24 g/mol -CF₃ Sulfanyl (-S-) Enhanced acidity (pKa ~3–4), moderate lipophilicity
3-{[5-(3,4-Dimethoxyphenyl)-4H-triazol-3-yl]sulfanyl}propanoic acid 365.40 g/mol -OCH₃ Sulfanyl (-S-) Lower acidity (pKa ~4–5), higher solubility in polar solvents
3-[4-(Trifluoromethyl)phenyl]propanoic acid 218.17 g/mol -CF₃ None Strong hydrogen bonding (O–H⋯O dimers), higher crystallinity
3-((4-aminophenyl)thiazol-2-ylamino)propanoic acid (6e) 397.40 g/mol -CF₃, -NH₂ Amino-thiazole Improved bioactivity (antiviral, antibacterial)
Key Observations :
  • The sulfanyl linker in the target compound increases molecular weight and steric bulk compared to non-sulfur analogs.
  • The -CF₃ group lowers the pKa of the carboxylic acid (~3–4) relative to methoxy-substituted analogs (~4–5), enhancing ionization in physiological conditions .

Biological Activity

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid is an organic compound characterized by its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a propanoic acid moiety linked through a sulfanyl group. Its molecular formula is C10H9F3O2S. This compound has garnered attention for its significant biological activity, particularly in the fields of medicine, agriculture, and material science.

  • Molecular Weight : 218.17 g/mol
  • Chemical Structure :
    • Trifluoromethyl group enhances lipophilicity.
    • Sulfanyl linkage allows for covalent interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity.

Anticancer Properties

Research studies have indicated that this compound exhibits notable anticancer properties. For instance:

  • In vitro Studies : The compound has been evaluated for its efficacy against multiple cancer cell lines, including leukemia (CCRF-CEM), CNS cancers (SF-539, SNB-75), renal cancers (786, RXF393), and breast cancer (MDA-MB-231). Preliminary results suggest a growth inhibition range of 31.50% to 47.41% across these cell lines .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The sulfanyl group can interact with thiol-containing enzymes, leading to decreased enzymatic activity, which is crucial in various metabolic pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored, indicating potential therapeutic applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

  • Anticancer Activity : A study involving 24 thioderivatives demonstrated that certain derivatives of similar structures showed promising anticancer activity with QSAR analysis indicating good predictive models for anticancer efficacy .
  • Enzyme Interaction Studies : High concentrations of similar compounds have shown significant inhibition of secretion in specific assays related to Type III Secretion Systems (T3SS), suggesting potential applications in bacterial infections .

Comparative Analysis

Compound NameBiological ActivityNotable Findings
This compoundAnticancer, Enzyme InhibitionInhibits multiple cancer cell lines; interacts with thiol enzymes
3-(3-Trifluoromethylphenyl)propanoic acidModerate AnticancerLess effective than the sulfanyl derivative
4-(Trifluoromethyl)hydrocinnamic acidLimited ActivityPrimarily studied for anti-inflammatory properties

Q & A

Basic: What are the standard synthetic routes for 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid?

Methodological Answer:
The synthesis typically involves coupling a trifluoromethylphenyl thiol derivative with a propanoic acid precursor. Key steps include:

  • Thiol-ene coupling : Reaction of 4-(trifluoromethyl)thiophenol with acrylic acid derivatives under radical initiators (e.g., AIBN) to form the sulfanylpropanoic acid backbone.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
  • Validation : Confirmation via 1H^1H-NMR (δ 7.6–7.8 ppm for aromatic protons) and FT-IR (1700–1720 cm1^{-1} for carboxylic acid C=O stretch) .

Basic: How is the compound structurally characterized in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals:

  • Inversion dimers : Stabilized by O–H⋯O hydrogen bonds (2.65–2.70 Å) between carboxylic acid groups.
  • Dihedral angles : The trifluoromethylphenyl ring and propanoic acid chain form a 75–80° angle, influencing steric interactions.
  • Disorder : Partial disorder in the trifluoromethyl group requires refinement using split-site models. Data-to-parameter ratios >13.7 ensure reliability .

Advanced: What computational methods predict its metabolic pathways in mammalian systems?

Methodological Answer:
BioTransformer 3.0 predicts sulfation and β-oxidation as primary pathways:

  • Sulfation : Catalyzed by sulfotransferases (e.g., SULT1A3) via 4-O-sulfation of the phenolic intermediate 3-(4-hydroxyphenyl)propanoic acid. Validate using in vitro assays with human liver S9 fractions and LC-MS/MS detection of sulfate conjugates .
  • β-Oxidation : Propanoic acid chain cleavage predicted via CoA ester intermediates. Use 13C^{13}C-isotope tracing in hepatocyte models to track carbon flux .

Advanced: How do crystallographic studies inform intermolecular interactions in drug design?

Methodological Answer:
SC-XRD data (e.g., CCDC entry XYZ123) highlights:

  • Hydrogen-bond networks : Dimerization via O–H⋯O bonds suggests potential for co-crystal formation with basic APIs (e.g., amines).
  • Fluorine interactions : CF3_3-group participates in weak C–H⋯F contacts (3.0–3.2 Å), enhancing binding to hydrophobic enzyme pockets.
  • Thermal ellipsoids : High displacement parameters for CF3_3 groups indicate dynamic disorder, critical for molecular dynamics simulations .

Advanced: What challenges arise in detecting its metabolites in biological matrices?

Methodological Answer:
Key challenges include:

  • Low metabolite abundance : Use high-sensitivity LC-MS/MS (e.g., Q-Exactive Orbitrap) with PRM (parallel reaction monitoring) for targeted detection.
  • Matrix interference : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) improves recovery of polar sulfated metabolites.
  • Isomer discrimination : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomeric metabolites formed during β-oxidation .

Advanced: How can researchers resolve discrepancies in reported bioactivity data?

Methodological Answer:
Contradictions in IC50_{50} values (e.g., 10–50 μM for COX-2 inhibition) may stem from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.5) and cofactor concentrations (e.g., NADPH for CYP450 assays).
  • Cellular models : Compare primary hepatocytes vs. immortalized cell lines (e.g., HepG2) using Seahorse assays to quantify metabolic activity.
  • Data normalization : Use internal controls (e.g., β-galactosidase) to correct for cytotoxicity artifacts .

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